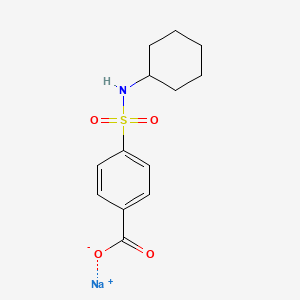

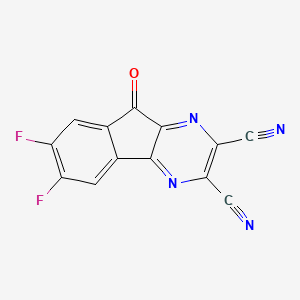

![molecular formula C15H16ClNO B609722 3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride CAS No. 1357298-75-9](/img/structure/B609722.png)

3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Biological Activities

Synthesis of Pyrimidine Derivatives : 3-Aminobenzonitrile and 2-amino-4-phenyl thiazole were used to synthesize condensed monocyclic pyrimidine derivatives. These compounds exhibited significant anti-inflammatory and analgesic activities in animal models (Sondhi et al., 2005).

Metabolism of Phenolics in Foods : The study explores how ω-phenyl-alkenoic acids, produced from dietary (poly)phenols and aromatic amino acids, are metabolized in the body, impacting gut microbiota and endogenous β-oxidation (Clifford et al., 2022).

Imidotungsten(VI) Complexes : The research focused on creating imidotungsten(VI) complexes with chelating amino and imino phenolates, contributing to the development of novel compounds with potential applications in various fields (Hänninen et al., 2011).

Antimicrobial Activities of Isoxazole Derivatives : This study involved the synthesis of substituted aryl-N-chalconyl aminophenols, which demonstrated significant antimicrobial activities, indicating potential for pharmaceutical applications (Sahu et al., 2009).

Material Science and Polymer Chemistry

Polybenzoxazine Synthesis : Phloretic acid was explored as an alternative to phenol for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, indicating applications in materials science (Trejo-Machin et al., 2017).

Synthesis of Chloroalkoxy Phenols : The study proposed efficient multigram syntheses of chloroalkoxy phenols, useful in carbohydrate chemistry for synthesizing glycosides with “universal” 4-(ω-chloroalkoxy)phenyl aglycons (Zinin et al., 2017).

Biological and Pharmacological Research

Characterization and Biological Evaluation : Synthesized 4-aminophenol derivatives were investigated for their antimicrobial and antidiabetic activities, along with DNA interaction studies, highlighting their potential as therapeutic agents (Rafique et al., 2022).

Nucleofugality Patterns in Thiocarbonate Reactions : The study provided insights into the nucleofugality patterns in the aminolysis and phenolysis of S-aryl O-aryl thiocarbonates, which is relevant in the development of new pharmaceuticals (Castro et al., 2009).

Pharmacological Review of Chlorogenic Acid : Chlorogenic acid, a phenolic acid, was reviewed for its wide range of biological and pharmacological effects, including antioxidant, antimicrobial, and neuroprotective activities (Naveed et al., 2018).

Propriétés

IUPAC Name |

3-[4-(2-aminocyclopropyl)phenyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO.ClH/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12;/h1-8,14-15,17H,9,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVCAMIPTMRRLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

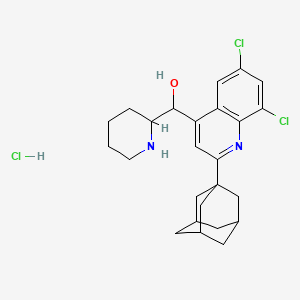

![4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B609645.png)

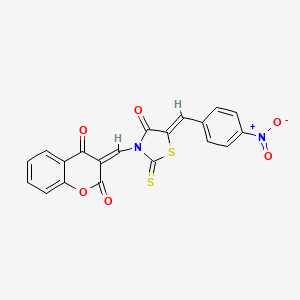

![8-Azabicyclo(3.2.1]octane, 3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-, (1R,2R,3S,5S)-](/img/structure/B609651.png)

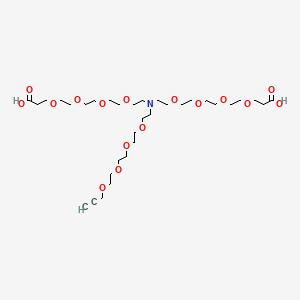

![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)